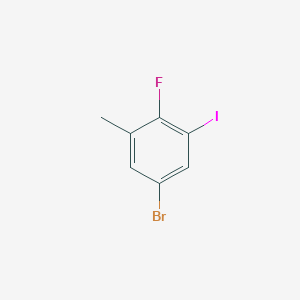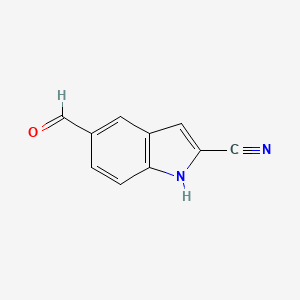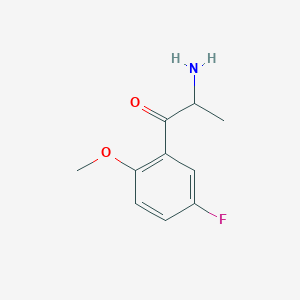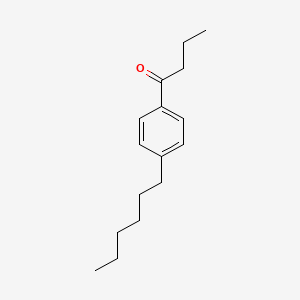
5-Bromo-2-fluoro-1-iodo-3-methylbenzene
Übersicht
Beschreibung
5-Bromo-2-fluoro-1-iodo-3-methylbenzene, also known as BFIMB, is a chemical compound with the CAS Number: 1627894-17-0 . It has a molecular weight of 314.92 . The compound is liquid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for the compound is 1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 . The InChI key is DNKKCEJNIVTOBI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is liquid in physical form . It has a molecular weight of 314.92 . The InChI code for the compound is 1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 .Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoro-1-iodo-3-methylbenzene is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize various compounds, such as amides, esters, and nitriles. This compound is also used in biochemistry and physiology studies as a substrate for enzymes, such as cytochrome P450, and as an inhibitor of enzymes, such as acetylcholinesterase. It has also been used in the study of the structure and function of proteins and as a fluorescent probe to detect specific proteins.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-methylbenzene is not fully understood. However, it is believed that its halogenated aromatic structure allows it to interact with proteins and enzymes, leading to changes in their structure and function. In particular, its interaction with cytochrome P450 leads to the formation of a complex that is capable of catalyzing the oxidation of various substrates. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, its halogenated aromatic structure has been shown to interact with proteins and enzymes, leading to changes in their structure and function. In particular, its interaction with cytochrome P450 leads to the formation of a complex that is capable of catalyzing the oxidation of various substrates. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve signals.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-2-fluoro-1-iodo-3-methylbenzene has several advantages for use in lab experiments. It is a versatile molecule that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize from starting materials that are commercially available. However, there are also some limitations to its use. Its halogenated aromatic structure can make it difficult to handle and store, and it can be toxic if not handled properly.
Zukünftige Richtungen
Given its versatile structure and potential applications, there are many potential future directions for 5-Bromo-2-fluoro-1-iodo-3-methylbenzene. Further research into its mechanism of action and biochemical and physiological effects could lead to new applications in biochemistry and physiology. It could also be used to develop new synthetic methods or reagents for organic synthesis. Additionally, further research into its toxicity and safe handling could lead to new safety protocols and guidelines for its use in laboratory experiments.
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKKCEJNIVTOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)

![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)








